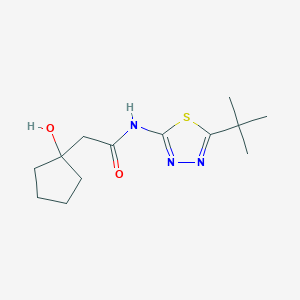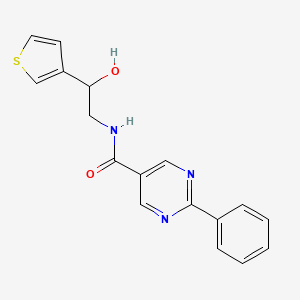
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(1,2,4-triazol-4-yl)benzamide, commonly known as HTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of HTB is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. In cancer cells, HTB has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In plant cells, HTB has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
HTB has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In cancer cells, HTB has been shown to induce cell cycle arrest and apoptosis, while inhibiting cell migration and invasion. In plant cells, HTB has been shown to inhibit fungal growth and induce plant defense responses. In materials science, HTB has been shown to have high thermal stability and good charge transport properties, making it a promising candidate for use in organic electronics.
実験室実験の利点と制限
One advantage of using HTB in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its diverse range of potential applications makes it a versatile compound for studying various biological and physical systems. However, one limitation of using HTB is its relatively high cost and limited availability, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on HTB, including:
1. Further investigation of its mechanism of action in cancer cells, with a focus on identifying specific targets and pathways.
2. Development of HTB derivatives with improved efficacy and selectivity for specific cancer types.
3. Investigation of HTB's potential as a synergistic agent in combination with other anticancer drugs.
4. Further investigation of HTB's potential as a fungicide, with a focus on identifying its mode of action and efficacy against a wider range of plant pathogens.
5. Development of HTB-based materials for use in organic electronics, with a focus on improving charge transport properties and stability.
In conclusion, HTB is a promising compound with a wide range of potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on HTB has the potential to lead to significant advances in medicine, agriculture, and materials science.
合成法
The synthesis of HTB involves the reaction of 2-(2-bromoethyl)thiophene with 4-(1,2,4-triazol-4-yl)benzoic acid in the presence of potassium carbonate and copper powder. The resulting product is then treated with sodium hydroxide to obtain HTB in high yield and purity.
科学的研究の応用
HTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HTB has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo. In agriculture, HTB has been investigated for its potential as a fungicide, with studies showing its efficacy against various plant pathogens. In materials science, HTB has been studied for its potential applications in organic electronics, due to its high thermal stability and electron-donating properties.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-16(22,14-3-2-8-23-14)9-17-15(21)12-4-6-13(7-5-12)20-10-18-19-11-20/h2-8,10-11,22H,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAJHEULEFMZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N2C=NN=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)

![N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)

